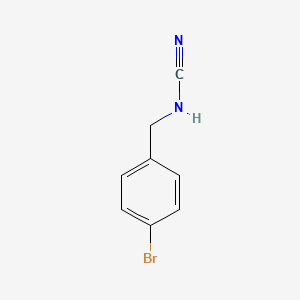







|
REACTION_CXSMILES
|
[N:1]#CBr.[Br:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][NH:12][C:13]2C=CC=CC=2)=[CH:7][CH:6]=1>CCOCC>[Br:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][NH:12][C:13]#[N:1])=[CH:7][CH:6]=1
|


|
Name
|
|
|
Quantity
|
3.18 g
|
|
Type
|
reactant
|
|
Smiles
|
N#CBr
|
|
Name
|
|
|
Quantity
|
11.25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)CNC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Type
|
CUSTOM
|
|
Details
|
was stirred for 3 days under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue flash chromatographed on silica gel using 9/1 Hexane/acetone
|


Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)CNC#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g | |
| YIELD: PERCENTYIELD | 16% | |
| YIELD: CALCULATEDPERCENTYIELD | 31.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |